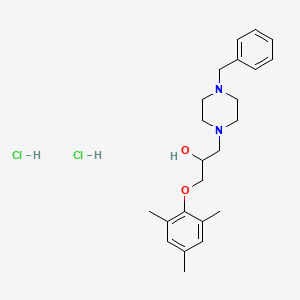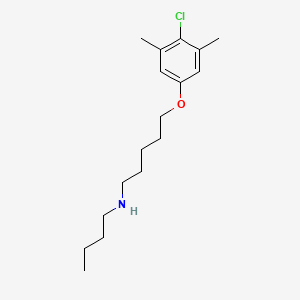![molecular formula C27H25NO5 B5218317 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B5218317.png)
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is a synthetic compound that belongs to the family of pyrrolidine carboxylates. This compound is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, pharmacology, and chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is not fully understood. However, it has been shown to bind to opioid receptors in the brain and spinal cord, leading to the activation of signaling pathways that result in the modulation of pain perception and inflammation.
Biochemical and Physiological Effects:
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate is its high potency and selectivity for opioid receptors. This makes it a valuable tool for studying the mechanism of action of opioids and for developing new opioid-based drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate. One area of interest is the development of new opioid-based drugs that are more effective and less addictive than current drugs. Another area of interest is the development of new anti-inflammatory and antitumor drugs based on the structure of this compound. Finally, there is potential for further research into the mechanism of action of this compound and its effects on the immune system and cancer cells.
Métodos De Síntesis
The synthesis of 1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate involves the reaction of benzylamine, ethyl 2-bromo-2-phenylacetate, and 4-biphenylcarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is obtained as a white solid after purification by recrystallization.
Aplicaciones Científicas De Investigación
1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, analgesic, and antitumor properties. In pharmacology, it has been used as a ligand for opioid receptors and as a tool for studying the mechanism of action of opioids. In chemistry, it has been used as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-25(23-15-13-22(14-16-23)21-10-5-2-6-11-21)19-32-26(30)24-12-7-17-28(24)27(31)33-18-20-8-3-1-4-9-20/h1-6,8-11,13-16,24H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBYWBQURJCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] pyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)
![9-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5218295.png)
![4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
![ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)